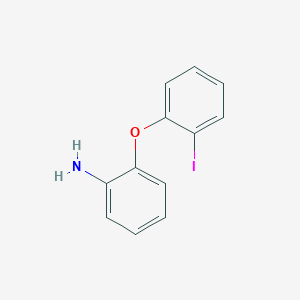

2-(2-Iodophenoxy)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDNSKZTNGJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Iodophenoxy Aniline

Established Multi-Step Synthesis from Ortho-Iodophenols and Nitrobenzenes

The traditional and most direct synthesis of 2-(2-Iodophenoxy)aniline involves a two-step process. The first step establishes the diaryl ether core through a nucleophilic aromatic substitution, followed by the reduction of a nitro group to the desired aniline (B41778) functionality.

Ether Formation via Nucleophilic Aromatic Substitution (General Procedure GP1)

The formation of the diaryl ether linkage is typically achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. In this procedure, an ortho-iodophenol is coupled with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The phenoxide, generated in situ with a base, acts as the nucleophile, displacing the halide on the nitro-activated benzene (B151609) ring. The presence of a copper catalyst is crucial for this transformation.

A general procedure involves heating a mixture of 2-iodophenol (B132878), 1-fluoro-2-nitrobenzene, and a base like potassium carbonate in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction temperature is typically elevated to facilitate the coupling. The resulting intermediate is 1-iodo-2-(2-nitrophenoxy)benzene.

Table 1: Representative Conditions for Ullmann Condensation in Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol (B47542) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-fluoro-2-nitrobenzene | 2-iodophenol | Cu | K₂CO₃ | DMF | 120-150 | Moderate to Good |

| 2 | 1-chloro-2-nitrobenzene | 2-iodophenol | CuI | Cs₂CO₃ | NMP | 160-180 | Moderate |

This table presents generalized conditions based on typical Ullmann condensation reactions for the synthesis of diaryl ethers. The yields are generally moderate to good, depending on the specific substrates and reaction conditions.

Subsequent Nitro Group Reduction to Aniline

The second step involves the reduction of the nitro group in 1-iodo-2-(2-nitrophenoxy)benzene to the corresponding aniline. This transformation can be accomplished using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid, with an alcohol like ethanol as a co-solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Other reducing systems can also be employed, such as iron powder in acetic acid or catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might not be suitable if other reducible groups are present.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Solvent | Typical Conditions | Notes |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | A classic and reliable method. |

| Fe / CH₃COOH | Acetic Acid | Reflux | A cost-effective and milder alternative. |

| H₂ / Pd/C | Ethanol/Methanol | Room temperature, atmospheric pressure | Can be very clean but may affect other functional groups. |

| Na₂S₂O₄ | Water/Ethanol | Room temperature to reflux | Often used for selective reductions. |

This table summarizes common reagents and conditions for the reduction of aromatic nitro compounds to anilines.

Exploration of Alternative C-O and C-N Bond Formation Strategies

While the multi-step synthesis is well-established, research into more efficient and versatile methods for constructing phenoxy-aniline frameworks is ongoing. These alternative strategies often involve transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Approaches in Analogous Systems

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. In the context of this compound synthesis, a palladium catalyst could be used to couple an amine with a pre-formed 2-phenoxy-iodobenzene. This approach would involve the synthesis of the diaryl ether first, followed by a C-N bond-forming step. A variety of palladium catalysts, supported by specialized phosphine (B1218219) ligands, can be employed for this transformation. The reaction typically requires a base to facilitate the coupling.

Similarly, palladium catalysts can also be used for C-O bond formation, providing an alternative to the copper-catalyzed Ullmann condensation for the initial ether synthesis. These methods often proceed under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions in Analogous Systems

| Coupling Type | Aryl Halide/Pseudohalide | Nucleophile | Catalyst System (Example) | Base |

| C-N (Buchwald-Hartwig) | 2-Phenoxy-iodobenzene | Ammonia or Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ |

| C-O | 2-Iodophenol | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ |

This table illustrates the application of palladium-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds in systems analogous to the synthesis of this compound. researchgate.net

Nucleophilic Substitution Routes in Related Phenoxy-Aniline Systems

Nucleophilic aromatic substitution (SNA_r) reactions can also be employed to form the C-N bond in phenoxy-aniline systems. This would typically involve the reaction of a phenoxide with an activated aryl halide bearing a leaving group ortho or para to an electron-withdrawing group. For the synthesis of this compound, this could conceptually involve the reaction of 2-iodophenoxide with a 2-haloaniline derivative, though this is less common due to the lower reactivity of the aniline ring towards nucleophilic attack unless strongly activated.

Alternatively, copper-catalyzed C-N coupling reactions, a variation of the Ullmann condensation sometimes referred to as the Goldberg reaction, can be used to couple an amine with an aryl halide. In the context of the target molecule, this could involve the reaction of 2-phenoxyaniline with an iodinating agent or the coupling of aniline with 2-phenoxy-iodobenzene using a copper catalyst. These reactions often require high temperatures and specific ligands to proceed efficiently.

Reactivity and Transformation Pathways of 2 2 Iodophenoxy Aniline

Intramolecular Cyclization Reactions

The spatial proximity of the aniline (B41778) nitrogen and the iodophenyl group in 2-(2-iodophenoxy)aniline facilitates a variety of intramolecular cyclization reactions, providing efficient routes to valuable nitrogen- and oxygen-containing heterocycles.

Ring Closure to Form Phenoxazine (B87303) Derivatives (General Procedure GP2)

The synthesis of the phenoxazine core from diaryl ether precursors like this compound is a key transformation. While metal-free methods exist, transition metal-catalyzed cross-couplings are commonly employed to form the requisite C–N bond for cyclization. For instance, copper-catalyzed procedures have been effective for the cyclization of analogous 2-(2-bromophenoxy)anilines. nih.gov This intramolecular N-arylation leads to the formation of the tricyclic phenoxazine system.

A general procedure often involves heating the substituted diaryl ether with a copper catalyst, such as copper(I) iodide, in the presence of a base like potassium carbonate in a high-boiling solvent like DMF or toluene. nih.gov This method highlights the utility of the inherent structure of 2-(2-halophenoxy)aniline derivatives for direct conversion into complex heterocyclic frameworks.

Annulation Reactions via Aryl Iodide and Amine Reactivity (e.g., Benzimidazole (B57391) Synthesis from N-(2-iodoaryl)benzamidine)

The reactivity of the aryl iodide and a suitably positioned amine functionality can be harnessed to construct other heterocyclic systems, such as benzimidazoles. A notable example is the intramolecular cyclization of N-(2-iodoaryl)benzamidine derivatives. Remarkably, this transformation can proceed under transition-metal-free conditions. nih.govnih.gov

The reaction is typically carried out by heating the N-(2-iodoaryl)benzamidine substrate in water with a base, such as potassium carbonate. nih.govresearchgate.net This environmentally benign method provides moderate to high yields of 2-substituted benzimidazoles through an intramolecular carbon-nitrogen cross-coupling reaction. nih.govnih.gov The process demonstrates a powerful, catalyst-free approach to forming the benzimidazole ring system, driven by the inherent reactivity of the ortho-iodoaniline scaffold. nih.gov

| Entry | Substrate (N-(2-iodoaryl)benzamidine with substituent on iodo-aryl ring) | Yield (%) |

|---|---|---|

| 1 | H | 80 |

| 2 | 4-Cl | 81 |

| 3 | 4-Br | 75 |

| 4 | 4-Me | 72 |

| 5 | 4-OMe | 65 |

| 6 | 4-F | 85 |

| 7 | 5-Me | 78 |

Reaction conditions: N-(2-iodoaryl)benzamidine (1.0 equiv.), K₂CO₃ (2.0 equiv.) in water at 100 °C for 30 h. Yields are isolated yields. nih.govresearchgate.net

Construction of Aza-Heterocyclic Amides through Palladium-Catalyzed Ketenimination of Related Anilines

While specific examples involving ketenimination of this compound are not prevalent, the palladium-catalyzed functionalization of anilines is a well-established strategy for constructing aza-heterocycles. Palladium catalysts can facilitate intramolecular C-H activation and amidation, transforming aniline derivatives into cyclic amides like indolines. researchgate.net These reactions often involve an oxidant and proceed via a chelation-assisted C-H activation mechanism, followed by C-N bond formation. researchgate.netnih.gov

Furthermore, palladium-catalyzed intramolecular C-H amidination by isonitrile insertion into N-arylamidines has been shown to produce 4-aminoquinazolines, demonstrating another pathway for building complex aza-heterocycles from aniline-like precursors. nih.gov Such strategies underscore the potential of leveraging the aniline moiety in concert with palladium catalysis to access diverse heterocyclic amides. nih.gov

Oxidative Cyclization to Indole (B1671886) Derivatives (from related o-allenyl anilines)

The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved from ortho-substituted anilines. A relevant transformation is the oxidative cyclization of o-allenyl anilines. nsf.govresearchgate.net Although this requires prior modification of a precursor like this compound (for instance, via Sonogashira coupling to introduce the allene (B1206475) group), the subsequent cyclization is an elegant demonstration of aniline reactivity.

This intramolecular oxidative amino-hydroxylation is effectively carried out using lead(IV) acetate (B1210297) (LTA) as an oxidant in dichloromethane (B109758) at room temperature. nsf.gov The reaction proceeds through a proposed Wessely dearomatization step, followed by cyclization and rearomatization, to furnish substituted indole products. nsf.govresearchgate.net This pathway results in the formation of both a C-N and a C-O bond in a single tandem process. nsf.gov Other oxidative systems, such as palladium catalysts, have also been employed for the oxidative cyclization of N-aryl enamines to form indoles. nih.gov

Functionalization of the Aromatic Rings

The iodine atom on the phenoxy ring of this compound serves as a highly versatile functional handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Involving the Iodine Moiety (e.g., for iodophenyl derivatives)

The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making iodophenyl derivatives like this compound ideal substrates for these transformations. Key examples include the Sonogashira, Heck, and Suzuki reactions.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a powerful method for synthesizing arylalkynes. Various palladium precursors, including PdCl₂(PPh₃)₂, can be used under mild, often copper-free, conditions. organic-chemistry.orgpitt.edu The reaction is broadly applicable to a range of aryl iodides and terminal alkynes. rsc.orgresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene using a palladium catalyst and a base to create a substituted alkene. wikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.govlibretexts.org It is highly valued for its stereospecificity and tolerance of diverse functional groups. organic-chemistry.orgyoutube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester). organic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. organic-chemistry.orglibretexts.org The reaction is compatible with a wide range of functional groups and is often performed in aqueous media. frontiersin.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Arylalkyne |

| Heck | Alkene | Pd salt (e.g., Pd(OAc)₂), Phosphine (B1218219) ligand | Amine (e.g., Et₃N) or Inorganic (e.g., K₂CO₃) | Substituted Alkene |

| Suzuki | Boronic Acid/Ester | Pd complex (e.g., Pd(PPh₃)₄), Phosphine ligand | Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Biaryl |

Electrophilic Aromatic Substitution on Aniline and Phenoxy Moieties

The chemical character of this compound is significantly influenced by its aniline and phenoxy components, particularly in the context of electrophilic aromatic substitution. The amino group (-NH₂) of the aniline ring is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org This activation stems from the ability of the nitrogen's lone pair of electrons to be donated into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more attractive to electrophiles. byjus.com

This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the -NH₂ group is considered an ortho-, para-director for incoming electrophiles. byjus.comlkouniv.ac.in In the case of this compound, the para position to the amino group is the most likely site for substitution due to steric hindrance from the bulky 2-iodophenoxy group at the ortho position.

Conversely, the phenoxy moiety is also an activating group and an ortho-, para-director, although its activating effect is generally less pronounced than that of the amino group. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the attached benzene ring. For the phenoxy ring of this compound, the positions ortho and para to the ether linkage are activated. However, one ortho position is already substituted with an iodine atom.

It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions. For instance, the bromination of aniline in bromine water proceeds readily to give 2,4,6-tribromoaniline. byjus.com To control the substitution and achieve monosubstitution, the strong activating effect of the amino group can be moderated by acetylation to form an acetanilide. libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. libretexts.org After the desired substitution, the acetyl group can be removed via hydrolysis to regenerate the amino group. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OAr (Phenoxy) | Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

C-H Amination and Hydroxylation Studies (general aniline and phenol (B47542) reactivity)

The direct functionalization of C-H bonds is a significant area of research in organic synthesis. For aniline and phenol derivatives, C-H amination and hydroxylation represent pathways to introduce new functional groups without pre-functionalized starting materials.

C-H Amination:

Recent studies have explored the direct amination of anilines. One approach involves the use of hypervalent iodine reagents to mediate the formation of dearomatized phenolate (B1203915) intermediates, which can then undergo regioselective amination. acs.org This method allows for the cleavage of a C(aryl)-NH₂ bond and the formation of a new C(aryl)-N bond under mild conditions. acs.org Another strategy for the amination of phenols involves a rhodium-catalyzed process that directly couples phenols with amines. organic-chemistry.org This reaction is highly atom-economical, with water as the only byproduct. The rhodium catalyst facilitates the keto-enol tautomerization of the phenol, which is a key step in the dehydrative condensation with the amine. organic-chemistry.org

C-H Hydroxylation:

The hydroxylation of phenols and anilines can be achieved through various methods. One notable method involves the use of singlet molecular oxygen (¹O₂). Phenol reacts with singlet oxygen to selectively form hydroquinone (B1673460) as the primary product. nih.gov Similarly, aniline reacts with singlet oxygen to yield 4-hydroxyaniline as the initial product. nih.gov This selective para-hydroxylation can serve as an indicator for the involvement of singlet oxygen in a reaction, as opposed to hydroxyl radical or cytochrome P450-mediated reactions. nih.gov Palladium-catalyzed reactions have also been developed for the functionalization of C-H bonds in anilines and phenols. For example, a Pd-catalyzed meta-C-H chlorination of anilines and phenols has been reported, which utilizes a norbornene mediator and a specific pyridone-based ligand. nih.gov The resulting chlorinated products can then be subjected to further transformations. nih.gov

Table 2: Examples of C-H Functionalization of Anilines and Phenols

| Reaction | Substrate Type | Reagents | Product Type |

| C-H Amination | Anilines/Phenols | PhI(OAc)₂ | p-Alkylaminophenols |

| C-H Amination | Phenols | [Cp*RhCl₂]₂, Na₂CO₃, Amine | Anilines |

| C-H Hydroxylation | Phenol | Singlet Oxygen (¹O₂) | Hydroquinone |

| C-H Hydroxylation | Aniline | Singlet Oxygen (¹O₂) | 4-Hydroxyaniline |

| C-H Chlorination | Anilines/Phenols | Pd catalyst, Norbornene | meta-Chloroanilines/phenols |

Reactions Involving the Iodine Substituent

Nucleophilic Substitution of the Iodine Atom

The iodine atom in this compound serves as a reactive site for various transformations, most notably nucleophilic substitution reactions. While nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the iodine atom's good leaving group ability makes it susceptible to displacement under certain conditions, particularly in the presence of a catalyst. Halogen exchange reactions are a common method for introducing radioisotopes of iodine into organic molecules for imaging and therapeutic applications. nih.gov In these reactions, a non-radioactive aryl iodide is treated with a radioactive iodide salt, such as Na*I. nih.gov The exchange can be catalyzed by the addition of copper(II) salts or ammonium (B1175870) sulfate (B86663) to increase the reaction yield. nih.gov

The general mechanism for nucleophilic aromatic substitution can proceed through different pathways, including the SNAr mechanism, which requires the presence of strong electron-withdrawing groups ortho or para to the leaving group, or through transition-metal-catalyzed cross-coupling reactions. Given the structure of this compound, transition-metal catalysis, such as palladium- or copper-catalyzed reactions, would be the more likely pathway for nucleophilic substitution of the iodine atom. These reactions would allow for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to form new C-N, C-O, and C-S bonds, respectively.

Difluoroalkylation of Anilines (related to iodoaniline substrates)

The introduction of fluorine-containing groups into organic molecules is of great interest in medicinal chemistry due to the unique properties they impart. Difluoroalkylation of anilines, including iodoaniline substrates, has been achieved through photoinduced methods. In one study, the difluoroalkylation of various anilines was accomplished using ethyl iododifluoroacetate (ICF₂COOEt) as the difluoroalkylating agent. acs.orgnih.gov The reaction can be initiated by a photocatalyst like Eosin Y or through the formation of an electron-donor-acceptor (EDA) complex. acs.org

For instance, the reaction of N,N-dimethyl-4-iodoaniline with ICF₂COOEt in the presence of Eosin Y, K₂CO₃, and TBAI in DMF under visible light irradiation resulted in the formation of ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate in a 45% yield. acs.orgnih.gov This demonstrates that the difluoroalkylation can occur on an aniline ring that also bears an iodine substituent. Such reactions are valuable for creating complex molecules with potential biological activity. The difluoromethyl group can act as a bioisostere for hydroxyl, mercapto, or amino groups. nih.gov

Table 3: Photoinduced Difluoroalkylation of an Iodoaniline Derivative

| Substrate | Reagent | Catalyst/Conditions | Product | Yield |

| N,N-dimethyl-4-iodoaniline | ICF₂COOEt | Eosin Y, K₂CO₃, TBAI, DMF, visible light | Ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate | 45% |

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction reactions.

Oxidation:

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For example, the oxidation of substituted anilines with 30% hydrogen peroxide catalyzed by selenium dioxide can produce azoxyarenes in high yields. researchgate.net However, under different conditions, the oxidation of anilines can yield nitrosoarenes or nitroarenes. The oxidation of primary aromatic amines to nitroso compounds can be achieved using peroxybenzeneseleninic acid, which is generated from diphenyl diselenide and hydrogen peroxide. researchgate.net Further oxidation can lead to the corresponding nitro compounds. mdpi.com The reaction of anilines with hydrogen peroxide in the presence of peroxotungstophosphate can selectively produce nitroarenes at elevated temperatures, while nitroso derivatives are formed at room temperature. mdpi.com

The oxidation of aniline derivatives can also be studied using techniques like pulse radiolysis to understand the reaction of radicals such as •OH, O•−, and N₃•. rsc.org The hydroxyl radical reacts with anilines through both addition to the aromatic ring and hydrogen abstraction from the amino group, leading to the formation of OH adducts and anilino radicals, respectively. rsc.org

Reduction:

The aniline moiety itself is generally resistant to reduction under typical catalytic hydrogenation conditions. However, the amino group can influence the reductive processes of other functional groups within the molecule. In a different context, aniline has been shown to act as a reducing agent. For instance, graphene oxide can be reduced by aniline in an aqueous acid medium, with the aniline undergoing simultaneous oxidative polymerization to form a reduced graphene oxide-polyaniline composite. nih.gov This demonstrates the electron-donating and reducing potential of the aniline molecule.

Radical Reactions and Super-Electron-Donor Chemistry (relevant to 2-iodophenyl allenyl ether substrates reacting with anilines)

While specific studies on the radical reactions of this compound were not found, the general reactivity of its constituent parts can provide insights. The iodo-substituted phenyl ring can participate in radical reactions. Aryl iodides are known precursors for aryl radicals, which can be generated through various methods, including photolysis, radiolysis, or reaction with radical initiators. These aryl radicals can then undergo a variety of transformations, such as addition to multiple bonds or hydrogen atom abstraction.

The aniline moiety can also play a role in radical reactions, often acting as a hydrogen donor or an electron donor. The formation of anilino radicals through hydrogen abstraction from the amino group is a known process. rsc.org In the context of super-electron-donor chemistry, certain aniline derivatives can be oxidized to form radical cations, which are potent reducing agents.

Mechanistic Investigations into the Chemical Behavior of 2 2 Iodophenoxy Aniline

Unraveling Reaction Pathways for Cyclization and Functionalization

The strategic placement of the iodo, phenoxy, and aniline (B41778) moieties within the 2-(2-Iodophenoxy)aniline scaffold allows for a diverse range of intramolecular and intermolecular reactions. The investigation of these reaction pathways is fundamental to harnessing its synthetic potential.

The intramolecular cyclization of this compound derivatives to form the phenoxazine (B87303) core is a key transformation. One of the prominent proposed mechanisms involves the generation of nitrogen-centered radicals. nih.govresearchgate.net These highly reactive species can be formed under mild conditions, often facilitated by photoredox catalysis. researchgate.net The process typically begins with the homolytic cleavage of an N–H or N–X bond (where X can be another atom or group), generating an aminyl radical.

This N-centered radical intermediate can then undergo an intramolecular homolytic aromatic substitution (HAS) by attacking the ortho-position of the adjacent phenoxy ring. nih.gov Subsequent loss of an iodine radical and rearomatization leads to the formation of the stable phenoxazine ring system. Iodine(III)-mediated oxidation of aniline derivatives is another effective method for constructing N-heterocycles, a process that is suggested to proceed via radical intermediates. nih.gov This pathway offers a transition-metal-free alternative for synthesizing phenoxazine derivatives. nih.gov The reactivity and utility of N-centered radicals in synthesis have become more accessible due to the development of new generation methods under mild conditions. nih.govresearchgate.net

Dearomatization reactions provide a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules rich in sp³-hybridized centers. nih.gov In the context of aniline derivatives, this can involve an initial dearomatizing C-N bond formation, followed by subsequent reactions and a final rearomatization step to restore aromaticity. nih.govrsc.org

For a molecule like this compound, a hypothetical dearomatization-rearomatization sequence could be initiated by an intramolecular attack from the aniline nitrogen onto the iodinated aromatic ring, possibly facilitated by a catalyst. This would form a transient, non-aromatic spirocyclic intermediate. This intermediate could then undergo further transformation or rearrangement before eliminating the iodine atom and rearomatizing to yield a functionalized product. Such pathways are instrumental in the synthesis of complex scaffolds like 3,3-disubstituted oxindoles from aniline-derived ketimines, proceeding through a tetra-substituted alkene intermediate stabilized by extended resonance. rsc.org

While intramolecular cyclization is a primary pathway, the aniline moiety can also participate in intermolecular cycloaddition reactions. In [3+2] cycloadditions, the mechanism can be either a concerted, one-step process or a stepwise pathway involving intermediates. The formation of zwitterionic intermediates is particularly favored in reactions with polar interactions between the reacting partners, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in distinguishing between these pathways. nih.govrsc.org For instance, the reaction of certain 1,3-dipoles with electron-deficient alkenes can proceed via a stepwise mechanism where a zwitterionic intermediate is formed. rsc.orgmdpi.com Although a concerted mechanism is often assumed for [3+2] cycloadditions, numerous cases have been documented where the reaction proceeds through zwitterionic or diradical intermediates. mdpi.com For aniline derivatives, reaction with a suitable dipolarophile could potentially lead to the formation of a zwitterionic intermediate, which would then collapse to form the final heterocyclic product. The viability of this pathway depends heavily on the electronic nature of the reactants and the reaction conditions. mdpi.com

Role of Catalysts and Ligands in Mediated Transformations

Catalysts and ligands play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Palladium-catalyzed reactions are particularly prevalent for C-N and C-C bond formation. vu.nl Ligands are not merely spectators; they are crucial for modulating the catalyst's electronic properties and steric environment, which in turn dictates the reaction's outcome. nih.govnih.gov

For instance, in palladium-catalyzed C-H functionalization reactions of anilines, the development of specific ligands has been essential for achieving high efficiency and selectivity. nih.gov Mono-protected amino acid (MPAA) ligands and newly designed pyridone-based ligands have enabled challenging meta-C-H arylation and chlorination of anilines, respectively. nih.govnih.gov These ligands often work in concert with a directing group on the aniline substrate to bring the palladium catalyst into proximity with the target C-H bond. While some transformations, such as certain phenoxazine syntheses, can proceed under metal-free conditions, catalyst- and ligand-mediated approaches offer a broader scope and finer control over complex chemical transformations. nih.gov

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their short lifetimes. However, their existence is inferred through a combination of trapping experiments, kinetic studies, and computational modeling. In the reactions of this compound, key proposed intermediates include N-centered radicals and zwitterions.

N-centered radicals, implicated in phenoxazine formation, can be generated through various methods, including iodine(III)-mediated oxidation. nih.govnih.gov Their presence can be supported by observing reaction outcomes consistent with radical chemistry, such as specific cyclization patterns or the formation of side products from radical trapping agents. princeton.edu

Zwitterionic intermediates in cycloaddition reactions are often postulated based on reaction kinetics and stereochemical outcomes. nih.govmdpi.com Computational studies using DFT are invaluable for mapping the potential energy surface of a reaction, allowing for the localization of intermediates and transition states. rsc.orgmdpi.com These calculations can determine whether a stepwise pathway involving a zwitterionic intermediate is energetically more favorable than a concerted mechanism.

Kinetic and Thermodynamic Parameters of Key Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for process optimization and mechanistic elucidation. Kinetic studies can reveal the reaction order, rate constants, and the rate-determining step of a transformation. pitt.eduresearchgate.net Thermodynamic analysis provides information on the spontaneity and energy changes associated with the reaction. researchgate.net

Table 1: Representative Thermodynamic and Kinetic Parameters for Aniline Oxidative Coupling

| Parameter | Value | Unit | Significance |

| Rate Constant (k) | 0.053 - 0.089 | min⁻¹ | Indicates the speed of the reaction under specific conditions. |

| Activation Energy (Ea) | 9.337 | kJ/mol | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation (ΔH) | +6.826 | kJ/mol | The heat absorbed or released in forming the transition state; positive value indicates an endothermic process. researchgate.net |

| Entropy of Activation (ΔS) | -0.2447 | kJ/mol·K | The change in disorder in forming the transition state. |

| Gibbs Free Energy of Activation (ΔG*) | +79.780 | kJ/mol | The energy barrier for the reaction; positive value indicates a non-spontaneous process. researchgate.net |

Note: Data is based on a representative oxidative coupling reaction of aniline and is presented for illustrative purposes of the types of parameters measured. researchgate.net

Radical Trapping Studies and Electron Donor-Acceptor (EDA) Complex Formation

Mechanistic investigations into the chemical behavior of this compound, particularly concerning its engagement in radical pathways and the formation of electron donor-acceptor (EDA) complexes, are crucial for understanding its reactivity and optimizing its application in synthetic chemistry. While direct experimental studies on this compound are not extensively documented in the literature, a robust understanding can be extrapolated from the well-established chemistry of its constituent functional groups: the aniline moiety, a known electron donor, and the iodophenyl group, a potential source of aryl radicals.

Radical trapping experiments are a cornerstone of mechanistic chemistry, designed to detect and identify transient radical intermediates. whiterose.ac.uk In the context of reactions involving this compound, such as metal-catalyzed cyclizations to form dibenzo[b,f] whiterose.ac.ukresearchgate.netoxazepines, the intermediacy of radical species is a plausible hypothesis. The homolytic cleavage of the carbon-iodine bond can generate an aryl radical, which can then propagate the reaction.

To investigate this, a radical trapping agent, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), would be introduced into the reaction mixture. TEMPO is a stable radical that efficiently scavenges reactive radical intermediates, forming a stable adduct that can be isolated and characterized. The formation of a TEMPO adduct with the 2-(2-phenoxy)aniline radical would provide strong evidence for a radical-mediated pathway.

A typical experimental design and the expected outcomes are outlined in the table below, based on analogous systems.

Table 1: Hypothetical Radical Trapping Experiment with this compound

| Entry | Reaction Conditions | Additive | Observation | Implication |

|---|---|---|---|---|

| 1 | Standard reaction conditions for cyclization | None | Formation of dibenzo[b,f] whiterose.ac.ukresearchgate.netoxazepine | Reaction proceeds as expected. |

The characterization of the TEMPO adduct, likely via mass spectrometry and NMR spectroscopy, would confirm the structure of the trapped radical and pinpoint the site of radical formation on the this compound scaffold.

The formation of an electron donor-acceptor (EDA) complex is another key mechanistic pathway, particularly in photochemical reactions. nih.gov An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-deficient acceptor molecule. acs.org The aniline moiety of this compound, with its electron-rich aromatic ring and lone pair on the nitrogen atom, can act as an electron donor. rsc.org It could form an EDA complex with a suitable electron acceptor, or potentially even with another molecule of itself under certain conditions, though intermolecular complexation with a dedicated acceptor is more common.

The formation of such a complex is often indicated by the appearance of a new, low-energy absorption band in the UV-visible spectrum, known as a charge-transfer band. nih.gov Upon irradiation with light of an appropriate wavelength, this complex can be excited, leading to a single-electron transfer (SET) from the donor (aniline moiety) to the acceptor. This process generates a radical cation on the aniline part and a radical anion on the acceptor, which can then undergo further reactions. researchgate.net

For instance, in the presence of an electron-deficient olefin, this compound could form an EDA complex that, upon photoexcitation, initiates a radical-based addition or cyclization reaction. Spectroscopic studies, such as UV-vis titration, can be employed to confirm the formation of the EDA complex and to determine its association constant (KEDA).

Table 2: Hypothetical Spectroscopic Data for EDA Complex Formation

| Acceptor | Solvent | λmax of Donor (nm) | λmax of Acceptor (nm) | New Charge-Transfer Band (λCT, nm) | Association Constant (KEDA, M-1) |

|---|---|---|---|---|---|

| Tetracyanoethylene | Dichloromethane (B109758) | ~290 | ~300 | ~450-550 | Moderate to High |

The data in Table 2 is illustrative and based on typical values for anilines as electron donors. researchgate.net The position and intensity of the charge-transfer band, along with the magnitude of the association constant, would provide valuable insights into the electronic interactions within the EDA complex and its potential for subsequent photochemical reactivity. chemrxiv.org The generation of aryl radicals through such photoactivated EDA complexes is a versatile strategy in modern organic synthesis. chemrxiv.org

Spectroscopic and Advanced Analytical Characterization Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of volatile and thermally stable compounds like 2-(2-Iodophenoxy)aniline. In this method, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions, which serve as a "fingerprint" for the compound.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ether bond, the carbon-iodine bond, and fragmentation of the aniline (B41778) ring. The presence of the iodine atom is particularly significant due to its isotopic pattern and its tendency to be lost as a radical. The fragmentation of the aniline moiety often results in a characteristic peak at m/z 77, corresponding to the C₆H₅⁺ fragment. researchgate.net

Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₀INO]⁺ | 311 |

| [M-I]⁺ | [C₁₂H₁₀NO]⁺ | 184 |

| [M-C₆H₄NH₂]⁺ | [IC₆H₄O]⁺ | 219 |

| [C₆H₅NH₂]⁺ | Aniline radical cation | 93 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes

While EI-MS is suitable for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing less volatile or thermally labile molecules, often with enhanced sensitivity and selectivity through derivatization. For a compound like this compound, which contains a primary amine group, derivatization can significantly improve its chromatographic behavior and ionization efficiency, particularly in Electrospray Ionization (ESI). ddtjournal.comacademicjournals.org

Chemical derivatization introduces a specific chemical tag to the analyte prior to analysis. academicjournals.org This process can enhance detectability, improve separation from matrix interferences, and produce characteristic fragment ions during tandem mass spectrometry (MS/MS), which is useful for selective detection. researchgate.net For the primary amine in this compound, reagents like dansyl chloride are commonly used. ddtjournal.com This reagent reacts with the amine to form a derivative that is more readily ionized and can be detected with high sensitivity. The choice of derivatizing agent depends on the functional group of the analyte and the desired analytical outcome.

Table 2: Common Derivatization Strategies for Amine-Containing Analytes in LC-MS

| Derivatization Reagent | Target Functional Group | Purpose in LC-MS |

|---|---|---|

| Dansyl Chloride (Dns-Cl) | Primary and Secondary Amines, Phenols | Improves ionization efficiency, adds a fluorescent tag |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Enhances detection in negative ion mode |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Improves retention in reversed-phase chromatography |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. researchgate.net For this compound, the UV-Vis absorption spectrum is dominated by π → π* transitions within the two aromatic rings (the iodophenoxy and the aniline moieties). The spectrum typically shows strong absorption bands in the UV region. The aniline component is expected to have characteristic absorption peaks around 230 nm and 280 nm. researchgate.net Similarly, phenol (B47542) derivatives exhibit primary and secondary absorption bands, which for phenol itself appear around 210 nm and 270 nm. nih.gov

The position (λ_max) and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. sciencepublishinggroup.com In polar solvents, interactions such as hydrogen bonding can cause a shift in the absorption maxima. For instance, a shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. sciencepublishinggroup.comnih.gov The specific shifts observed for this compound in different solvents can provide insights into solute-solvent interactions and the polarity of the molecule's excited state. sciencepublishinggroup.com

Table 3: Typical UV-Vis Absorption Bands for Chromophores in this compound

| Chromophore | Electronic Transition | Typical λ_max (nm) | Expected Solvent Effect (e.g., Polar Solvent) |

|---|---|---|---|

| Aniline Moiety | π → π* | ~230, ~280 | Bathochromic shift |

X-Ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide a detailed molecular structure, including accurate bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation, planarity, and the spatial relationship between the iodophenoxy and aniline rings.

Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (involving the -NH₂ group), halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material. In cases where single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to analyze the bulk material, confirm its crystalline nature, identify the polymorphic form, and assess sample purity. helsinki.fi

Advanced Spectroscopic Probes: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. mdpi.com The parent molecule, this compound, is a diamagnetic species (all electrons are paired) and therefore EPR-silent.

However, EPR becomes an invaluable tool for studying metal complexes derived from this compound, where it acts as a ligand. If this ligand coordinates to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), the resulting complex can be analyzed by EPR. The EPR spectrum provides detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. researchgate.net Additionally, EPR can be used to detect and characterize any radical intermediates that might be formed during chemical or electrochemical oxidation of this compound. nih.govnih.gov

Table 5: Application of EPR Spectroscopy to the Study of this compound Systems

| System Under Study | Information Obtained from EPR |

|---|---|

| Metal Complexes (e.g., with Cu²⁺) | Oxidation state of the metal, coordination geometry, nature of metal-ligand bonds, g-values, and hyperfine coupling constants. |

| Radical Cations | Identification of radical species formed during oxidation, information on spin density distribution. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical method for assessing the thermal stability of a compound. For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate and monitoring its mass.

The resulting TGA curve plots the percentage of mass remaining against temperature. A sharp decrease in mass indicates decomposition. The temperature at which this mass loss begins provides a measure of the compound's thermal stability. The TGA thermogram can also reveal the presence of residual solvent or water if mass loss occurs at lower temperatures (typically below 150°C). For more complex materials, such as polymers or coordination complexes involving this molecule, TGA can show multi-step decomposition processes. researchgate.net

Table 6: Representative TGA Data Interpretation for a Pure Organic Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 150 | < 1% | Loss of adsorbed moisture or volatile impurities. Sample is stable in this range. |

| 150 - 250 | 0% | Region of thermal stability. |

Molar Conductivity Measurements (for complexes)

Molar conductivity measurements are used to determine the electrolytic nature of a compound when dissolved in a solvent. This technique is not applicable to the neutral this compound molecule itself but is essential for characterizing its metal complexes. semanticscholar.org By measuring the electrical conductivity of a dilute solution of a metal complex at a known concentration, one can calculate its molar conductivity (Λ_M).

The magnitude of the molar conductivity value indicates whether the complex behaves as a non-electrolyte or an electrolyte in solution. For ionic complexes, the value can help distinguish between different electrolyte types (e.g., 1:1, 1:2, 2:1), which provides insight into the structure of the complex. For example, it can determine if anions (like chloride or nitrate) are directly coordinated to the metal center or exist as free counter-ions outside the coordination sphere.

Table 7: Typical Molar Conductivity Ranges for Complexes in DMF at Room Temperature

| Molar Conductivity (Λ_M) in Ω⁻¹ cm² mol⁻¹ | Electrolyte Type | Interpretation |

|---|---|---|

| 0 - 40 | Non-electrolyte | All ions are coordinated to the metal center. |

| 65 - 90 | 1:1 electrolyte | The complex dissociates into two ions (e.g., [ML]⁺ and Cl⁻). |

| 130 - 170 | 1:2 electrolyte | The complex dissociates into three ions (e.g., [ML]²⁺ and 2Cl⁻). |

Computational and Theoretical Investigations of 2 2 Iodophenoxy Aniline

Quantum Chemical Calculations for Molecular and Electronic Structure

Geometry Optimization and Conformational Analysis (Density Functional Theory)

The first step in the computational analysis of a molecule like 2-(2-Iodophenoxy)aniline is to determine its most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, balancing computational cost with accuracy.

A conformational analysis would be performed to explore the different spatial arrangements (conformers) of this compound, particularly focusing on the rotation around the ether linkage (C-O-C) and the aniline (B41778) C-N bond. By calculating the energy of various conformers, the global minimum energy structure can be identified. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov For instance, the optimized geometry would reveal the precise spatial relationship between the iodinated phenyl ring and the aniline moiety.

Illustrative Data Table of Optimized Geometrical Parameters:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (ether) | ~1.37 Å | |

| C-N (amine) | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-O-C | ~118° |

| C-C-I | ~120° | |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-O-C | Defines the twist between the rings |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwikipedia.org These "frontier" orbitals are key to understanding how a molecule will interact with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. libretexts.orgmalayajournal.org The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have any electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. libretexts.orgmalayajournal.org The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. wikipedia.orgmalayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For this compound, the HOMO is likely localized on the electron-rich aniline ring, particularly the nitrogen atom, while the LUMO may be distributed across the iodophenoxy ring system.

Illustrative Table of FMO Properties and Reactivity Descriptors:

Quantum chemical calculations provide energies for these orbitals and allow for the calculation of various reactivity descriptors. nih.gov

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -5.2 eV |

| LUMO Energy | ELUMO | - | -0.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |

| Ionization Potential | IP | -EHOMO | 5.2 eV |

| Electron Affinity | EA | -ELUMO | 0.8 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.2 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.0 eV |

| Electrophilicity Index | ω | μ² / (2η) | 2.05 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. researchgate.net These areas would be the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Computational models are not only used to predict structure and reactivity but also to simulate and help interpret various types of spectra. This is particularly useful for confirming experimental findings or for identifying unknown compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ), typically by referencing them against a standard compound like Tetramethylsilane (TMS). nih.gov The predicted spectra can be compared with experimental data to confirm a proposed structure. Modern computational methods can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts. nih.gov

Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

| Aromatic C-H (Aniline) | 6.7 - 7.3 | Aromatic C-H | 115 - 130 |

| Aromatic C-H (Iodophenyl) | 6.9 - 7.9 | Aromatic C-NH₂ | ~145 |

| N-H₂ | ~3.8 | Aromatic C-O | ~155 |

| Aromatic C-I | ~95 |

Theoretical Vibrational Spectra (FT-IR) Simulation

Theoretical calculations can simulate the vibrational spectrum (FT-IR) of a molecule by calculating its harmonic vibrational frequencies. materialsciencejournal.orgscholarsresearchlibrary.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.netnih.gov

These theoretical spectra are highly valuable for assigning the absorption bands observed in an experimental FT-IR spectrum. For example, in this compound, calculations could pinpoint the exact frequencies corresponding to the N-H stretches of the amine group, the C-O-C asymmetric stretch of the ether linkage, and the C-I stretch. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. scholarsresearchlibrary.com

Illustrative Table of Predicted FT-IR Vibrational Frequencies:

| Vibrational Mode | Description | Illustrative Calculated Wavenumber (cm⁻¹) |

| ν(N-H) asym | Asymmetric N-H Stretch | ~3500 |

| ν(N-H) sym | Symmetric N-H Stretch | ~3410 |

| ν(C-H) arom | Aromatic C-H Stretch | 3050 - 3150 |

| ν(C-O-C) asym | Asymmetric C-O-C Ether Stretch | ~1240 |

| ν(C-N) | C-N Stretch | ~1280 |

| ν(C-I) | C-I Stretch | ~650 |

Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

Theoretical calculations utilizing Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and interpreting the electronic absorption spectra of molecules like this compound. sciencepg.comnih.gov These computational methods provide insights into the electronic transitions between molecular orbitals that are responsible for the absorption of ultraviolet and visible light. researchgate.netresearchgate.net For this compound, the UV-Vis spectrum is expected to be characterized by contributions from the aniline and iodophenoxy chromophores.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311G(d,p)), can elucidate the nature of these transitions. sciencepg.comijcce.ac.ir The primary electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a molecule with the structure of this compound, the HOMO is likely to be localized on the electron-rich aniline moiety, while the LUMO may be distributed across the aromatic system.

Calculations would predict the maximum absorption wavelengths (λmax), the energy of the transitions, and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The major predicted electronic transitions would likely correspond to π → π* transitions within the aromatic rings. The influence of solvents on the spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM), which can account for shifts in λmax due to solvent polarity. nih.gov

Table 1: Predicted Electronic Transitions for this compound via TD-DFT/B3LYP

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.085 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 0.150 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 240 | 0.550 | HOMO → LUMO+1 (75%) |

Note: This data is representative and based on typical TD-DFT results for structurally similar aromatic amines and ethers. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Modeling and Energy Profiling

Computational modeling is a powerful tool for investigating the reaction mechanisms and energetics of processes involving this compound. nih.gov Using Density Functional Theory (DFT), researchers can map the potential energy surface for a given reaction, identifying key intermediates, transition states, and the associated activation energies. researchgate.netresearchgate.net This provides a detailed, step-by-step understanding of how a reaction proceeds.

For instance, a common reaction involving anilines is electrophilic substitution on the aniline ring or oxidation of the amino group. researchgate.netnih.gov A theoretical study of such a reaction for this compound would involve:

Reactant and Product Optimization: The geometric structures of the reactant (this compound and the electrophile/oxidant) and the final products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants to intermediates or products. The transition state represents the highest energy point along the reaction coordinate.

Energy Profiling: By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, detailing the activation energy (Ea) for each step, which is crucial for determining reaction rates. researchgate.net

For example, in a hypothetical electrophilic iodination reaction at the para-position of the aniline ring, the energy profile would show the initial formation of a sigma complex (an intermediate) followed by its deprotonation to yield the final product. researchgate.net The calculated activation energies would reveal the rate-determining step of the mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For derivatives of this compound, QSPR can be used to predict reactivity, spectral properties, or other characteristics based on descriptors that quantify electronic and steric features. researchgate.net

The introduction of various substituents onto the aromatic rings of this compound can significantly alter its electronic and steric properties. jocpr.comresearchgate.net

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack. EWGs (e.g., -NO₂, -CN) decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution. rsc.org These effects can be quantified using calculated parameters such as molecular electrostatic potential (MEP) maps and atomic charges.

Steric Effects: The size and shape of a substituent can influence reaction rates by hindering the approach of a reagent to the reaction center. rsc.org This is known as steric hindrance. For example, a bulky substituent placed ortho to the aniline's amino group could slow down reactions involving the nitrogen atom. Steric properties can be quantified using various descriptors like Taft's steric parameter (Es) or through direct computational measurement of molecular dimensions.

The Hammett equation is a classic and powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgcambridge.org It provides a linear free-energy relationship that correlates reaction rates or equilibrium constants with substituent-dependent parameters. The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the Hammett substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. asianpubs.org

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to substituent effects. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value indicates the reaction is favored by electron-donating groups, implying the development of positive charge. nih.govnih.gov

For a series of substituted this compound derivatives, a Hammett plot (log(k/k₀) versus σ) can be constructed for a specific reaction. fraunhofer.de A linear correlation would indicate that the reaction mechanism is consistent across the series and that the reactivity is governed by the electronic effects of the substituents as described by their Hammett constants.

Table 2: Representative Hammett Constants and Their Predicted Effect on a Hypothetical Electrophilic Aromatic Substitution (ρ < 0)

| Substituent (para to -NH₂) | Hammett Constant (σp) | Predicted Relative Rate (k/k₀) | Electronic Effect |

|---|---|---|---|

| -OCH₃ | -0.27 | Increased | Electron-donating |

| -CH₃ | -0.17 | Increased | Electron-donating |

| -H | 0.00 | Baseline | Reference |

| -Cl | 0.23 | Decreased | Electron-withdrawing |

| -CN | 0.66 | Decreased | Electron-withdrawing |

| -NO₂ | 0.78 | Decreased | Electron-withdrawing |

Note: The predicted relative rates are qualitative and assume a negative ρ value, typical for electrophilic aromatic substitution reactions.

Applications in Organic Synthesis and Functional Chemical Systems

Precursor in Heterocyclic Chemistry

The spatial proximity of the amino group and the iodophenoxy moiety in 2-(2-Iodophenoxy)aniline makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic frameworks. This is particularly evident in the synthesis of phenoxazines and other polycyclic systems containing nitrogen.

Synthesis of Phenoxazine (B87303) Frameworks

The phenoxazine core is a significant structural motif found in many biologically active compounds and functional materials. sphinxsai.com this compound serves as a key starting material for the synthesis of phenoxazine derivatives, primarily through transition metal-catalyzed intramolecular C-N bond formation.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are commonly employed for this transformation. nih.gov In this process, the palladium catalyst facilitates the intramolecular coupling between the aniline (B41778) nitrogen and the iodinated aromatic ring, leading to the formation of the tricyclic phenoxazine system. The reaction typically proceeds in the presence of a suitable ligand and a base. The choice of ligand is crucial and can influence the reaction's efficiency. While various phosphine (B1218219) ligands can be used, the selection often depends on the specific substrate. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Phenoxazine from Substituted Anilines This table illustrates the general conditions for the synthesis of phenazines from bromoanilines, a reaction type analogous to the cyclization of this compound.

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromoaniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 95 |

| 2 | 2-Bromo-4-methylaniline | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 75 |

| 3 | 2-Bromo-4-(trifluoromethyl)aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80 |

| 4 | 2-Bromo-4-tert-butylaniline | Pd(OAc)₂ | tBuXPhos | Cs₂CO₃ | Toluene | 55 |

Data adapted from a study on the synthesis of substituted phenazines via palladium-catalyzed aryl ligation. nih.gov

The general mechanism for this palladium-catalyzed cyclization involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the aniline nitrogen, deprotonation by the base, and subsequent reductive elimination to form the phenoxazine ring and regenerate the Pd(0) catalyst.

Building Block for Nitrogen-Containing Polycyclic Systems

Beyond phenoxazines, this compound is a versatile precursor for a variety of other nitrogen-containing polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

Aza-heterocyclic Amides: The amino group of this compound can readily react with carboxylic acids or their derivatives to form amide intermediates. These intermediates, still containing the aryl iodide moiety, can then undergo intramolecular cyclization reactions, such as the Suzuki or Heck coupling, by introducing a suitable coupling partner at the ortho position to the nitrogen. This strategy allows for the construction of fused aza-heterocyclic amide systems. The synthesis of amide derivatives from substituted anilines is a well-established one-step reaction involving the reaction of the aniline with an amino acid ester. sphinxsai.com

Indoles and Benzimidazoles: The synthesis of indole (B1671886) and benzimidazole (B57391) derivatives often involves the use of substituted anilines. chemrxiv.orglookchem.com For instance, the aniline moiety of this compound can be a starting point for Fischer indole synthesis, provided a suitable ketone or aldehyde can be introduced. More strategically, the aryl iodide can be functionalized via cross-coupling reactions (e.g., Sonogashira coupling with terminal alkynes) to introduce a side chain that can subsequently cyclize onto the aniline nitrogen or a derivative thereof to form the indole ring. Similarly, condensation of the aniline with carboxylic acids or their equivalents under appropriate conditions can lead to the formation of the benzimidazole scaffold, with the iodophenoxy group serving as a handle for further functionalization. chemrxiv.org

Spirocycles: The synthesis of spirocycles often involves intramolecular cyclization where a bond is formed at a spiro-center. While direct synthesis of spirocycles from this compound is not extensively documented, the iodo-substituent provides a synthetic handle for reactions like iodocyclization. rsc.org By appropriately modifying the aniline nitrogen with a suitable tether containing a nucleophile, an intramolecular cyclization onto the iodinated ring could potentially lead to the formation of spirocyclic structures. Such reactions are known to proceed under mild conditions and offer an atom-economical way to construct complex spiro-fused heterocycles. acs.org

Ligand Precursor for Metal Complexation Studies

The presence of both a soft donor (iodide) and a hard donor (amine) in this compound, along with the potential for modification, makes it an excellent precursor for the synthesis of novel ligands for coordination chemistry studies.

Design and Synthesis of Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The aniline functionality of this compound can be condensed with various carbonyl compounds, such as salicylaldehyde (B1680747) or its derivatives, to form multidentate Schiff base ligands. bioinfopublication.orgolemiss.edu The resulting ligands possess an imine (-C=N-) linkage and can coordinate to metal ions through the imine nitrogen and other donor atoms present in the aldehyde fragment (e.g., a hydroxyl group). The iodophenoxy group remains as a peripheral substituent that can influence the electronic properties and steric hindrance of the resulting ligand.

The synthesis of these Schiff bases is typically a straightforward one-pot reaction, often carried out in an alcoholic solvent. olemiss.edu The general reaction involves mixing the aniline derivative with the desired aldehyde, sometimes with catalytic acid or base, and heating to drive the condensation.

Coordination Chemistry with Transition Metals and Structural Characterization of Complexes

Schiff base ligands derived from this compound can form stable complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The coordination typically occurs through the azomethine nitrogen and a deprotonated hydroxyl group from the aldehyde precursor, forming a chelate ring. bioinfopublication.org

The structural characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift of the ν(C=N) stretching frequency in the IR spectrum of the ligand upon coordination to the metal ion. This shift to a lower frequency is indicative of the donation of electron density from the imine nitrogen to the metal center. bioinfopublication.org The disappearance of the broad ν(O-H) band from the ligand spectrum also confirms the deprotonation and coordination of the hydroxyl group. New bands at lower frequencies can be assigned to ν(M-N) and ν(M-O) vibrations. bioinfopublication.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the spin state and geometry of the metal center. researchgate.net

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes This table provides an example of the kind of data obtained from the characterization of Schiff base metal complexes, illustrating the shifts observed upon coordination.

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (B.M.) | Proposed Geometry |

| Ligand (HL) | ~1620 | - | - | π-π* (~270), n-π* (~350) | - | - |

| [Co(L)₂(H₂O)₂] | ~1605 | ~450 | ~520 | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g | ~4.8-5.2 | Octahedral |

| [Ni(L)₂(H₂O)₂] | ~1608 | ~460 | ~525 | ³A₂g → ³T₂g, ³A₂g → ³T₁g | ~2.9-3.4 | Octahedral |

| [Cu(L)₂(H₂O)₂] | ~1610 | ~455 | ~515 | ²E_g → ²T₂g | ~1.9-2.2 | Distorted Octahedral |

| [Zn(L)₂] | ~1600 | ~445 | ~510 | Ligand to Metal Charge Transfer | Diamagnetic | Tetrahedral |

Data are generalized from typical values reported for similar Schiff base complexes.

Research Probes in Radiochemistry and Chemical Biology

The presence of an iodine atom in this compound makes it a potential candidate for radiolabeling studies. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine for diagnostic imaging (SPECT and PET) and targeted radiotherapy. sphinxsai.comarizona.edu

The development of new radiopharmaceuticals is a critical area of research for the non-invasive diagnosis and treatment of various diseases. arizona.edu The stable iodine atom in this compound can be replaced with a radioactive isotope through various radioiodination methods. nih.gov These methods include electrophilic and nucleophilic substitution reactions. For instance, iododestannylation, where a trialkyltin derivative of the molecule is reacted with a radioiodide source in the presence of an oxidizing agent, is a common and efficient method for radioiodination. nih.gov

Once radiolabeled, derivatives of this compound could serve as research probes to study biological processes. For example, if the parent molecule or a derivative is known to bind to a specific biological target (e.g., a receptor or an enzyme), its radioiodinated version can be used to visualize the distribution and density of this target in vivo using PET or SPECT imaging. researchgate.net The choice of iodine isotope would depend on the desired application: ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for therapeutic applications. arizona.edu

While specific studies on the use of this compound as a radiochemical probe are not yet prevalent in the literature, its chemical structure is amenable to the established protocols for developing such agents. acs.org The synthesis of a radiolabeled analog would involve a multi-step process, starting with the synthesis of a suitable precursor (e.g., a stannyl (B1234572) or boronic acid derivative) followed by the radioiodination reaction and purification of the final radiotracer.

Intermediate in the Synthesis of Chemically Relevant Scaffolds

This compound serves as a versatile intermediate in the synthesis of various heterocyclic scaffolds, which are core structures in many medicinally and materially important molecules. The bifunctional nature of this compound, possessing a nucleophilic amino group and a reactive aryl iodide, allows for a range of synthetic transformations.

One notable application of this compound is in the synthesis of dibenzo[b,f]oxazepin-11(10H)-ones. This tricyclic heterocyclic system can be efficiently constructed through a palladium-catalyzed intramolecular cyclocarbonylation reaction. In this process, the strategically positioned amino and iodo groups are brought into proximity to form a new ring system, highlighting the utility of this compound as a precursor for complex molecular architectures.